N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-phenylbutanamide
Description
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-phenylbutanamide is a complex organic compound with a unique structure that combines a pyridazine ring with an ethanesulfonyl group and a phenylbutanamide moiety
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-2-29(27,28)22-15-14-20(24-25-22)18-11-7-12-19(16-18)23-21(26)13-6-10-17-8-4-3-5-9-17/h3-5,7-9,11-12,14-16H,2,6,10,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWJEDDILVDCTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-phenylbutanamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation, using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenylbutanamide: The final step involves coupling the pyridazine derivative with phenylbutanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}-4-phenylbutanamide
- N-{3-[6-(propylsulfonyl)pyridazin-3-yl]phenyl}-4-phenylbutanamide
Uniqueness
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-phenylbutanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanism of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 347.43 g/mol. Its structure includes a pyridazine ring, which is known for its diverse pharmacological properties, particularly in the development of therapeutic agents.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.43 g/mol |
| LogP | 2.652 |
| Polar Surface Area | 73.67 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may inhibit calcium ion influx in cells, which is crucial for various biological processes. The compound's interaction with multiple biochemical pathways indicates potential for diverse pharmacological activities, including:
- Antiviral Activity : Similar compounds have shown effectiveness against various viruses, suggesting that this compound could be evaluated for antiviral properties.
- Antibacterial and Antifungal Activities : Sulfonamide derivatives are often associated with antibacterial effects, which may extend to this compound as well.
Research Findings and Case Studies
- Antiviral Screening : Research has indicated that derivatives of pyridazine compounds exhibit antiviral activity against HIV and other viruses. For instance, similar compounds have been synthesized and tested against HIV-1, showing moderate protection levels . This opens avenues for further exploration of this compound in antiviral drug development.
- Antibacterial Studies : A comparative study involving sulfonamide derivatives demonstrated significant antibacterial activity across various bacterial strains. The presence of the ethanesulfonyl group may enhance the compound's interaction with bacterial targets .
- Case Study on Structural Variants : A related compound, N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide, was evaluated for its biological activity and showed promising results in inhibiting specific enzymatic pathways. This suggests that modifications in the chemical structure can lead to enhanced biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
